methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;hydrochloride
Description
Methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;hydrochloride (hereafter referred to as Compound A) is a structurally complex molecule featuring:
- A piperidin-3-yl core substituted with a carbamoyl group.
- A 3-chlorophenyl moiety attached via a methoxyethyl linker.
- A 2-(methylamino)-3-(oxan-3-yl)propyl side chain, contributing to stereochemical diversity and solubility.
- A methyl carbamate terminal group, enhancing metabolic stability.
- A hydrochloride salt formulation, improving bioavailability .
Properties
Molecular Formula |
C26H42Cl2N4O5 |
|---|---|
Molecular Weight |
561.5 g/mol |
IUPAC Name |
methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;hydrochloride |
InChI |
InChI=1S/C26H41ClN4O5.ClH/c1-28-23(14-19-6-5-12-35-18-19)16-30-25(32)31-11-4-8-21(17-31)24(20-7-3-9-22(27)15-20)36-13-10-29-26(33)34-2;/h3,7,9,15,19,21,23-24,28H,4-6,8,10-14,16-18H2,1-2H3,(H,29,33)(H,30,32);1H |
InChI Key |
XDXSPYSCCJMHRQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CC1CCCOC1)CNC(=O)N2CCCC(C2)C(C3=CC(=CC=C3)Cl)OCCNC(=O)OC.Cl |
Origin of Product |
United States |
Biological Activity
Methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;hydrochloride is a complex organic compound that exhibits potential biological activities due to its unique structural features. This compound includes a piperidine ring, a chlorophenyl moiety, and a carbamate functional group, which contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.
Structural Characteristics
The compound's structure can be broken down into several key components that influence its biological activity:
| Component | Description |
|---|---|
| Piperidine Ring | A six-membered ring containing one nitrogen atom, known for its role in various pharmacological agents. |
| Chlorophenyl Moiety | A phenyl group substituted with chlorine, enhancing lipophilicity and potentially affecting receptor interactions. |
| Carbamate Group | A functional group that can influence the compound's solubility and biological activity. |
Biological Activity Overview
Research indicates that compounds similar to methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate exhibit various biological activities, including:
- Antimicrobial Activity : Certain analogs have shown promising antimicrobial properties, indicating potential use in treating infections.
- Antitumor Effects : Compounds with similar structures have been investigated for their ability to inhibit tumor growth.
- Analgesic Properties : Some derivatives are noted for their pain-relieving effects, which could be beneficial in pain management therapies.
Preliminary studies suggest that methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate may interact with specific receptors involved in cell signaling pathways. Techniques such as surface plasmon resonance and isothermal titration calorimetry could be employed to characterize these interactions further.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate:
- Study on Antitumor Activity : A compound structurally similar to methyl N-[2-(phenyl)ethyl]carbamate was tested against various cancer cell lines and demonstrated significant cytotoxic effects, suggesting a potential role in cancer therapy .
- Research on Receptor Interactions : Investigations into the interaction of piperidine derivatives with nicotinic acetylcholine receptors revealed that modifications to the piperidine structure could enhance binding affinity and selectivity .
- Evaluation of Analgesic Properties : A study highlighted the analgesic effects of piperidine-based compounds, showing their ability to modulate pain pathways effectively .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between Compound A and analogous molecules:
Structural and Functional Insights
Piperidine vs. Phthalimide/Propanamide Cores :
- Compound A ’s piperidine core enables conformational flexibility and hydrogen bonding via its tertiary amine, unlike the rigid phthalimide ring in 3-chloro-N-phenyl-phthalimide, which is primarily used in polymer chemistry . Propanamide-based analogs (e.g., Entry 4) lack the piperidine’s stereochemical complexity, reducing their target selectivity .
Chlorophenyl vs. Fluorophenyl/Methoxyphenyl Groups :
- The 3-chlorophenyl group in Compound A enhances hydrophobic interactions with aromatic residues in enzyme binding pockets, similar to venlafaxine’s 4-fluorophenyl group . However, 4-methoxyphenyl substituents (e.g., Entry 3) improve solubility but reduce blood-brain barrier permeability compared to halogenated analogs .
Oxan-3-yl vs. Cyclopropane/Pyridine Moieties :
- The oxan-3-yl (tetrahydropyran) group in Compound A balances lipophilicity and solubility, outperforming cyclopropane-containing venlafaxine analogs, which exhibit higher metabolic instability . Pyridine-based compounds (e.g., Entry 3) prioritize π-π stacking but lack stereochemical diversity .
Hydrochloride Salt vs. Freebase Forms :
- The hydrochloride salt in Compound A enhances aqueous solubility and oral bioavailability compared to freebase forms of similar carbamates (e.g., Entry 4), aligning with trends observed in CNS drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
